Desmethylmedazepam

Description

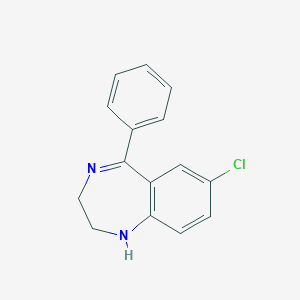

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWOKDTXYPEJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168709 | |

| Record name | Desmethylmedazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-78-6 | |

| Record name | Desmethylmedazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmedazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmedazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vivo Pharmacological Profile of Desmethylmedazepam: A Technical Guide

Introduction

Desmethylmedazepam, also known as G-517, is a notable metabolite of the 1,4-benzodiazepine medazepam. As an active metabolite, its pharmacological profile contributes significantly to the overall therapeutic and side-effect profile of its parent compound. This technical guide provides an in-depth overview of the in vivo pharmacology of this compound, focusing on its pharmacodynamic effects, pharmacokinetic properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Pharmacodynamics

The in vivo effects of this compound are characteristic of the benzodiazepine class, primarily mediated through positive allosteric modulation of the GABA-A receptor. This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression. The principal pharmacodynamic actions include muscle relaxation, anticonvulsant effects, and anxiolytic-like activity.

Quantitative Pharmacodynamic Data

The following table summarizes the median effective dose (ED50) values for this compound in various in vivo models in mice, providing a quantitative measure of its potency in comparison to related benzodiazepines.

| Pharmacological Effect | Test | This compound ED50 (mg/kg, p.o.) | Medazepam ED50 (mg/kg, p.o.) | Diazepam ED50 (mg/kg, p.o.) |

| Muscle Relaxation | Inclined Screen | 15.0 | 35.0 | 5.0 |

| Anticonvulsant | Pentylenetetrazol-induced convulsions | 5.0 | 12.0 | 1.5 |

| Behavioral (Anti-anxiety) | Foot Shock | 10.0 | 20.0 | 2.5 |

Experimental Protocols

Inclined Screen Test (Muscle Relaxation)

The inclined screen test is a standard method to assess motor coordination and muscle relaxant effects of a compound in rodents.

-

Apparatus: A wire mesh screen (e.g., 20x20 cm) is inclined at a fixed angle, typically 45-60 degrees.

-

Procedure:

-

Mice are orally administered this compound or a vehicle control.

-

At the time of peak drug effect (predetermined), each mouse is placed individually on the center of the inclined screen.

-

The ability of the mouse to remain on the screen for a predetermined period (e.g., 60 seconds) is observed.

-

The ED50 is calculated as the dose at which 50% of the animals fail to remain on the screen.

-

Pentylenetetrazol (PTZ)-Induced Convulsion Test (Anticonvulsant)

This model is widely used to screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures.

-

Procedure:

-

Rodents are pre-treated with various doses of this compound or vehicle.

-

After a specific absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

-

The animals are observed for the onset and severity of seizures (e.g., generalized clonic seizures, tonic hindlimb extension) over a defined period (e.g., 30 minutes).

-

The ED50 is the dose of this compound that protects 50% of the animals from PTZ-induced seizures.

-

Foot Shock Test (Anti-anxiety/Behavioral)

This test, a form of conditioned suppression, is used to evaluate the anxiolytic properties of a drug by measuring its ability to reduce the suppression of a learned behavior by a fear-inducing stimulus.

-

Procedure:

-

Animals are trained to perform an operant response, such as pressing a lever for a food reward.

-

Once the behavior is established, a conditioned stimulus (e.g., a tone) is paired with a mild, unavoidable foot shock. This leads to the suppression of the lever-pressing behavior in the presence of the conditioned stimulus.

-

Animals are then treated with this compound or a vehicle.

-

The degree to which the drug restores the suppressed lever-pressing behavior during the conditioned stimulus is measured.

-

The ED50 is the dose that produces a 50% restoration of the suppressed behavior.

-

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited. However, its role as a primary metabolite of medazepam provides significant insights into its formation and presence in vivo. Studies on the closely related compound, desmethyldiazepam, also offer a valuable comparative framework.

Metabolism

In vivo studies in rats have demonstrated that this compound is a major metabolite of medazepam. The metabolic pathway leading to the formation of N-desmethyldiazepam from medazepam shows a significant preference for the route via N-desmethylmedazepam over the pathway where diazepam is an intermediate[1]. This indicates that after administration of medazepam, this compound is rapidly formed and contributes to the overall pharmacological effect.

Absorption, Distribution, and Elimination

Reference Pharmacokinetic Parameters for Desmethyldiazepam in Rats

The following table presents pharmacokinetic data for desmethyldiazepam in rats after a single 5 mg/kg IP dose of diazepam, which serves as a proxy for understanding the likely behavior of this compound[2].

| Parameter | Plasma | Brain |

| Half-life (t1/2) | 1.11 h | 1.09 h |

| Brain to Plasma Ratio | - | 3.5 ± 0.2 |

Experimental Protocols

Pharmacokinetic Analysis in Rodents

The determination of pharmacokinetic parameters typically involves the following steps:

-

Drug Administration: The compound is administered to a cohort of animals (e.g., rats) via the intended route (e.g., oral, intravenous).

-

Sample Collection: Blood samples are collected at various time points after administration. Brain tissue can also be harvested at these time points for brain concentration analysis.

-

Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized.

-

Bioanalysis: The concentration of the drug and its metabolites in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic software to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In Vivo Receptor Occupancy

The in vivo binding of this compound to GABA-A receptors is a key determinant of its pharmacodynamic effects. While specific receptor occupancy data for this compound is not available in the public domain, the methodologies for determining this for benzodiazepines are well-established.

Experimental Protocols

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that can be used to quantify receptor occupancy in the living brain.

-

Procedure:

-

A radiolabeled ligand for the benzodiazepine binding site of the GABA-A receptor (e.g., [11C]flumazenil) is injected intravenously into the subject (animal or human).

-

The distribution of the radioligand in the brain is measured using a PET scanner.

-

A baseline scan is performed without the test drug.

-

The subject is then administered this compound, and a second PET scan is performed.

-

The reduction in the binding of the radioligand in the presence of this compound is used to calculate the percentage of receptor occupancy at a given plasma concentration of the drug.

-

Ex Vivo Binding/LC-MS/MS Method

This method provides an estimate of receptor occupancy by measuring the amount of drug bound to the receptor in brain tissue.

-

Procedure:

-

Animals are administered various doses of this compound.

-

At the time of expected peak effect, the animals are euthanized, and the brains are rapidly removed.

-

The brain tissue is homogenized and filtered to separate the membrane-bound fraction (containing the receptors) from the free drug in the tissue.

-

The concentration of this compound in the bound and free fractions is determined by LC-MS/MS.

-

Dose-occupancy curves can be constructed to estimate the dose required to achieve 50% receptor occupancy (Occ50).

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound, like other benzodiazepines, is the potentiation of GABAergic neurotransmission.

This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the frequency of the chloride ion channel opening in response to GABA binding. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus leading to an overall inhibitory effect on the central nervous system.

Experimental Workflows

Conclusion

This compound is a pharmacologically active metabolite of medazepam that exhibits a classic benzodiazepine profile in vivo, characterized by muscle relaxant, anticonvulsant, and anxiolytic-like effects. While comprehensive pharmacokinetic and receptor occupancy data for this compound itself are not extensively published, its role as a primary metabolite of medazepam and its structural similarity to other well-characterized benzodiazepines allow for a robust understanding of its likely in vivo behavior. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of this compound's pharmacological profile. Further studies are warranted to fully elucidate its specific pharmacokinetic parameters and receptor interaction dynamics.

References

In Vitro Mechanism of Action of Desmethylmedazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Desmethylmedazepam, a benzodiazepine derivative. It details the molecular interactions, experimental procedures for characterization, and the resulting signaling pathways. This compound acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site to enhance the inhibitory effects of GABA. This guide summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is an active metabolite of several benzodiazepine drugs, including diazepam and medazepam. Like other benzodiazepines, its pharmacological effects are primarily mediated through the potentiation of GABAergic neurotransmission in the central nervous system (CNS). Understanding the precise in vitro mechanism of action of this compound is crucial for elucidating its therapeutic effects and potential side effects. This document serves as a technical resource for researchers engaged in the study of GABA-A receptor pharmacology and the development of novel therapeutics targeting this system.

Molecular Target: The GABA-A Receptor

The principal molecular target for this compound is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. The GABA-A receptor is a pentameric protein complex that forms a chloride-selective channel. The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers a conformational change, leading to the opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site known as the benzodiazepine (BZD) site, located at the interface of the α and γ subunits of the GABA-A receptor.

Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator (PAM) of the GABA-A receptor. This means that it does not directly activate the receptor on its own but enhances the effect of the endogenous agonist, GABA. The binding of this compound to the BZD site induces a conformational change in the receptor that increases the frequency of chloride channel opening in the presence of GABA. This leads to a greater influx of chloride ions and a more potent inhibitory postsynaptic potential (IPSP).

Notably, research indicates that this compound acts as a partial agonist at the benzodiazepine receptor. This implies that while it enhances GABA's effect, the maximal potentiation it can produce is lower than that of a full agonist like its parent compound, diazepam.

Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound is quantified through two primary experimental approaches: radioligand binding assays to determine its affinity for the GABA-A receptor and electrophysiological assays to measure its functional potentiation of GABA-evoked currents.

Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor. These experiments typically involve a competition assay where the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [³H]flumazenil or [³H]Ro 15-1788) from the receptor is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

While specific Ki values for this compound are not consistently reported across the literature, studies have shown that its affinity for the central benzodiazepine binding sites is comparable to that of diazepam[1].

| Compound | Receptor Target | Radioligand | Tissue Source | Binding Affinity (Ki) |

| This compound | GABA-A Receptor (Benzodiazepine Site) | [³H]Ro 15-1788 | Rat cerebral cortex | Comparable to Diazepam[1] |

| Diazepam | GABA-A Receptor (Benzodiazepine Site) | [³H]Ro 15-1788 | Rat cerebral cortex | ~5-10 nM (Reference) |

Table 1: Summary of Binding Affinity Data for this compound.

Functional Potentiation (EC50)

Electrophysiological techniques, such as the two-electrode voltage clamp or patch-clamp, are employed to measure the functional consequences of this compound binding. These experiments assess the ability of the compound to potentiate GABA-evoked chloride currents in cells expressing GABA-A receptors (e.g., Xenopus oocytes or mammalian cell lines). A concentration-response curve is generated by applying increasing concentrations of this compound in the presence of a fixed, submaximal concentration of GABA (typically the EC10-EC20). The concentration of this compound that produces 50% of the maximal potentiation is the EC50 value.

As a partial agonist, the maximal efficacy (Emax) of this compound in potentiating GABA-evoked currents is expected to be lower than that of a full agonist.

| Compound | Cell System | Receptor Subtype | GABA Concentration | Potentiation (EC50) | Maximal Efficacy (Emax) |

| This compound | Recombinant Cells | e.g., α1β2γ2 | EC10-EC20 | Data not available | Lower than full agonists |

Table 2: Summary of Functional Potentiation Data for this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol outlines a typical competitive binding assay to determine the Ki of this compound for the benzodiazepine site on the GABA-A receptor.

Materials:

-

Biological Material: Crude membrane preparations from rat cerebral cortex or from cell lines stably expressing specific GABA-A receptor subtypes.

-

Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Clonazepam (1 µM) or another high-affinity benzodiazepine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of [³H]flumazenil (e.g., 1 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Determination of Non-specific Binding: In a separate set of wells, add the membrane preparation, [³H]flumazenil, and a saturating concentration of a non-labeled benzodiazepine (e.g., 1 µM clonazepam).

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of this compound's potentiation of GABA-evoked currents in a whole-cell patch-clamp configuration.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

Agonist: GABA.

-

Test Compound: this compound.

-

Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

-

Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

-

Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Using a borosilicate glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

GABA Application:

-

Apply a brief pulse of a low concentration of GABA (EC10-EC20) to elicit a control inward chloride current. Repeat this application at regular intervals to ensure a stable baseline response.

-

-

This compound Application:

-

Co-apply increasing concentrations of this compound with the same concentration of GABA.

-

Allow for a washout period between applications of different concentrations of this compound.

-

-

Data Acquisition and Analysis:

-

Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the potentiation as the percentage increase in the current amplitude relative to the control GABA response.

-

Plot the potentiation as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal potentiation (Emax).

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

The Metabolic Journey of Desmethylmedazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolism of desmethylmedazepam, also known as nordiazepam, a pharmacologically active metabolite of several benzodiazepines. The document outlines the primary metabolic pathways, identifies the key enzymes involved, and presents available quantitative data. Detailed experimental protocols for the in vitro study of its metabolism are provided, alongside visual representations of the metabolic cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound (nordiazepam) is a long-acting benzodiazepine and a principal active metabolite of several widely prescribed drugs, including diazepam, chlordiazepoxide, and medazepam. Its own metabolic fate is a crucial determinant of its pharmacokinetic profile and duration of action. Understanding the biotransformation of this compound is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and developing safer and more effective therapeutic agents. This guide synthesizes the current knowledge on the metabolism of this compound, focusing on its conversion to oxazepam and subsequent conjugation.

Metabolic Pathway of this compound

The metabolism of this compound proceeds via a two-phase process, characteristic of many xenobiotics.

Phase I Metabolism: 3-Hydroxylation

The initial and rate-limiting step in the clearance of this compound is a Phase I oxidation reaction. Specifically, it undergoes 3-hydroxylation to form its primary active metabolite, oxazepam. This reaction introduces a hydroxyl group at the C3 position of the benzodiazepine ring structure.

While direct and specific kinetic studies on the 3-hydroxylation of this compound are not extensively available in the public domain, the enzymatic pathways are inferred from studies of its parent compound, diazepam. The N-demethylation of diazepam to desmethyldiazepam and the subsequent 3-hydroxylation are primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major isoforms implicated in the metabolism of diazepam. It is therefore highly probable that these same or similar CYP isoforms are responsible for the 3-hydroxylation of this compound to oxazepam.

Phase II Metabolism: Glucuronidation of Oxazepam

The oxazepam formed in Phase I is then subject to a Phase II conjugation reaction, specifically glucuronidation. This process involves the covalent addition of a glucuronic acid moiety to the hydroxyl group of oxazepam, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the molecule, rendering it pharmacologically inactive and facilitating its renal excretion.

The glucuronidation of oxazepam is stereoselective, meaning the different enantiomers of oxazepam are metabolized by different UGT isoforms at different rates.

-

S-oxazepam , the more pharmacologically active enantiomer, is primarily glucuronidated by UGT2B15 , with a minor contribution from UGT2B7 [1][2].

The principal urinary metabolite of this compound is, therefore, oxazepam glucuronide.

Quantitative Data on this compound Metabolism

| Metabolic Step | Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |

| Glucuronidation | UGT2B15 | S-Oxazepam | 29-60 | High | [1] |

| Glucuronidation | UGT2B7 | S-Oxazepam | - | Low | [2] |

| Glucuronidation | UGT1A9 | R-Oxazepam | 12 | High (based on intrinsic clearance) | [1] |

| Glucuronidation | UGT2B7 | R-Oxazepam | 333 | Low | [1] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) reflects the maximum rate of the enzymatic reaction. The table provides a summary for comparative purposes; for precise kinetic modeling, consulting the primary literature is recommended.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability and metabolite formation of this compound in a human liver microsome (HLM) model.

4.1.1. Materials and Reagents

-

This compound

-

Oxazepam (as a reference standard)

-

Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

-

Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II studies)

-

Alamethicin (a pore-forming agent to ensure UDPGA access to UGT enzymes in microsomes)

4.1.2. Incubation Procedure for Phase I Metabolism

-

Preparation: Thaw the human liver microsomes on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile), ensuring the final solvent concentration in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.

-

Incubation Mixture Assembly: In a microcentrifuge tube, combine the following on ice:

-

Potassium Phosphate Buffer (to final volume)

-

MgCl₂ (final concentration typically 1-5 mM)

-

Human Liver Microsomes (final protein concentration typically 0.2-1 mg/mL)

-

This compound stock solution (final substrate concentration to be tested, e.g., 1-10 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration typically 1 mM).

-

Incubation: Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linear reaction kinetics.

-

Termination of Reaction: Stop the reaction at each time point by adding a volume of cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing the internal standard.

-

Sample Processing: Vortex the samples vigorously to precipitate the microsomal proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

4.1.3. Analytical Method: LC-MS/MS for this compound and Oxazepam

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of this compound and its metabolite, oxazepam.

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound, oxazepam, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [To be determined empirically] | [To be determined empirically] |

| Oxazepam | [To be determined empirically] | [To be determined empirically] |

| Internal Standard | [Dependent on IS used] | [Dependent on IS used] |

Note: The specific m/z transitions should be optimized by direct infusion of the analytical standards into the mass spectrometer.

Visualizations

Metabolic Pathway of this compound

References

An In-depth Technical Guide on the Neurochemical Effects of Desmethylmedazepam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of desmethylmedazepam, an active metabolite of the benzodiazepine medazepam, on γ-aminobutyric acid type A (GABA-A) receptors. This compound, like other benzodiazepines, functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant properties.[1] This document details the binding affinity, potency, and efficacy of this compound at various GABA-A receptor subtypes, presenting available quantitative data in a structured format. Furthermore, it outlines the detailed experimental protocols for key assays used to characterize these interactions and provides visual representations of the relevant signaling pathways and experimental workflows using Graphviz.

Introduction to this compound and GABA-A Receptors

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel.[2] The GABA-A receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which assemble in different combinations to form a diverse range of receptor subtypes with distinct pharmacological properties and regional distribution in the brain.[3][4]

Benzodiazepines, a class of psychoactive drugs, do not bind to the same site as GABA but rather to a distinct allosteric site on the GABA-A receptor, typically at the interface of the α and γ subunits.[3] This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride (Cl⁻) channel opening and a subsequent influx of Cl⁻ ions into the neuron.[5][6] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on neuronal activity.[5] this compound is an active metabolite of medazepam and contributes significantly to its pharmacological effects.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data on the interaction of this compound with GABA-A receptors. It is important to note that specific data for this compound is limited in the public domain, and therefore, data for its parent compound, medazepam, and other closely related benzodiazepines are included for comparative purposes where direct this compound data is unavailable.

Table 1: Binding Affinity (Ki) of Benzodiazepines for GABA-A Receptors

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |

| This compound | Data Not Available | - | - | - | |

| Medazepam | Rat Brain Membranes | 23 | [³H]Flunitrazepam | Rat Cerebral Cortex | |

| Diazepam | α1β3γ2 | 64 ± 2 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |

| Diazepam | α2β3γ2 | 61 ± 10 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |

| Diazepam | α3β3γ2 | 102 ± 7 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |

| Diazepam | α5β3γ2 | 31 ± 5 | [³H]Flunitrazepam | Recombinant HEK-293 cells | [7] |

Table 2: Potency (EC50) and Efficacy of Benzodiazepines in Potentiating GABA-Evoked Currents

| Compound | Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of control GABA response) | Experimental System | Reference |

| This compound | Data Not Available | - | - | - | |

| Diazepam | α1β2γ2 | 64.8 ± 3.7 | Not Reported | Xenopus Oocytes | [8] |

| Clonazepam | Chick Ciliary Ganglion Neurons | 1100 ± 300 | Not Reported | Primary Neuronal Culture | [9][10] |

| Flunitrazepam | Chick Ciliary Ganglion Neurons | 22 ± 5 | Not Reported | Primary Neuronal Culture | [9][10] |

Note: The lack of specific quantitative data for this compound highlights a gap in the current publicly available literature. Further research is required to fully characterize its neurochemical profile.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity and functional potency of compounds like this compound at GABA-A receptors.

Radioligand Binding Assay for Determining Ki

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.[11][12]

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing specific GABA-A receptor subtypes in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.[13]

-

-

Incubation:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a separate set of tubes is prepared with an excess of a known high-affinity unlabeled ligand (e.g., diazepam).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining EC50

This technique is used to measure the potentiation of GABA-evoked currents by a test compound in Xenopus oocytes expressing specific GABA-A receptor subtypes, allowing for the determination of the EC50 value.[8][14]

Experimental Workflow:

Caption: Workflow for TEVC electrophysiology.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Incubate the injected oocytes in a suitable medium for 2-7 days to allow for receptor expression on the cell membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply a low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) to establish a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).

-

Record the potentiation of the GABA-evoked chloride current at each concentration of the test compound.

-

-

Data Analysis:

-

Normalize the potentiated current responses to the baseline GABA-evoked current.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of its maximal potentiation).

-

Signaling Pathways and Mechanism of Action

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the natural inhibitory action of GABA. The binding of this compound to the benzodiazepine site induces a conformational change in the receptor that increases its affinity for GABA.[9] This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions and hyperpolarization of the neuron.

Caption: GABA-A receptor signaling pathway modulation.

This enhanced inhibitory signaling is the basis for the therapeutic effects of this compound, including anxiolysis, sedation, and seizure control. The specific behavioral effects are dependent on the GABA-A receptor subtype that is modulated. For instance, α1-containing receptors are primarily associated with sedative effects, while α2 and α3 subtypes are linked to anxiolytic actions.[15]

Conclusion

References

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. genesispub.org [genesispub.org]

- 10. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological and Safety Profile of Desmethylmedazepam

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available toxicological data exists specifically for desmethylmedazepam. This guide synthesizes information on the benzodiazepine class, with a focus on diazepam and its major metabolite, nordiazepam (this compound), to provide a comprehensive overview of the anticipated toxicological and safety profile. The experimental protocols described are based on international guidelines and represent the standard methodologies for evaluating a substance like this compound.

Introduction

This compound, also known as nordiazepam, is the primary active metabolite of several benzodiazepine drugs, including diazepam and medazepam.[1] Its long elimination half-life contributes significantly to the overall pharmacological and toxicological effects of its parent compounds.[2] Understanding the toxicological profile of this compound is crucial for the safety assessment of these widely prescribed medications. This technical guide provides a detailed examination of its anticipated toxicological properties, drawing from data on structurally related benzodiazepines, and outlines the standard experimental protocols for its evaluation.

Pharmacodynamics: Mechanism of Action

Benzodiazepines, including this compound, exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4][5] They bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[6] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[7]

References

- 1. policycommons.net [policycommons.net]

- 2. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Oecd 541 guidelines | PPTX [slideshare.net]

- 6. Reproductive Toxicity Assessment with Zebrafish Models | ZeClinics [zeclinics.com]

- 7. researchgate.net [researchgate.net]

Preliminary Screening of Desmethylmedazepam for Therapeutic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary screening of Desmethylmedazepam (also known as Nordiazepam) for its therapeutic activity. As an active metabolite of several clinically significant benzodiazepines, including diazepam and medazepam, understanding the pharmacological profile of this compound is crucial for drug development and optimization.[1] This document outlines its primary mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Detailed experimental protocols for in vitro and in vivo screening are provided, along with a summary of available quantitative data on its binding affinity and functional potency. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and related compounds.

Introduction

This compound (Nordiazepam) is a long-acting benzodiazepine derivative and a major active metabolite of diazepam, medazepam, and other benzodiazepines.[1] Its prolonged half-life contributes significantly to the overall therapeutic and side-effect profile of its parent compounds. The primary therapeutic activities of this compound, including its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. A thorough understanding of its specific binding affinities to different GABA-A receptor subtypes and its functional efficacy is essential for the development of novel therapeutics with improved selectivity and reduced side effects.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride channel and an enhanced inhibitory signal. The diverse pharmacological effects of benzodiazepines are attributed to their interactions with different subtypes of the GABA-A receptor, which are composed of various subunit combinations (e.g., α1, α2, α3, α5).

Signaling Pathway Diagram:

Caption: GABA-A Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound (Nordiazepam) and its parent compound, Diazepam, for comparative purposes. Data for this compound is limited in the public domain; therefore, some values are derived from studies on closely related benzodiazepines.

Table 1: In Vitro Binding Affinity (Ki) at GABA-A Receptor Subtypes

| Compound | α1β3γ2 (nM) | α2β3γ2 (nM) | α3β3γ2 (nM) | α5β3γ2 (nM) | Reference |

| Diazepam-like compound 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [3] |

| This compound (Nordiazepam) | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vitro Functional Potency (EC50) for GABA Potentiation

| Compound | Receptor Subtype | EC50 (nM) | Assay Type | Reference |

| Diazepam | α1β2γ2 | 72.0 ± 2.0 | Two-Electrode Voltage Clamp (Direct Activation) | [4] |

| Diazepam | Wild-type | 64.8 ± 3.7 | Two-Electrode Voltage Clamp (GABA enhancement) | [4] |

| This compound (Nordiazepam) | Data not available | Data not available | Two-Electrode Voltage Clamp |

Note: The EC50 values for diazepam are provided for context. Specific EC50 values for this compound's potentiation of GABA-induced currents are not available in the provided search results.

Experimental Protocols

In Vitro Assays

This protocol is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final membrane preparation in the assay buffer.

-

Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]Flunitrazepam (typically 1 nM).[5]

-

Add a range of concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as diazepam (e.g., 10 µM).[5]

-

Incubate the mixture for a specified time at a controlled temperature (e.g., 60 minutes at 25°C) to reach equilibrium.[5]

-

Separation and Quantification: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This electrophysiological technique is used to measure the functional effect of this compound on GABA-A receptor activity, specifically its ability to potentiate GABA-induced chloride currents.

Experimental Workflow:

Caption: Two-Electrode Voltage Clamp Workflow.

Detailed Methodology:

-

Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2). Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a physiological saline solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current. Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition and Analysis: Record the potentiation of the GABA-induced current in the presence of this compound. Construct a dose-response curve by plotting the percentage of current potentiation against the logarithm of the this compound concentration. Determine the concentration of this compound that produces 50% of the maximal potentiation (EC50) by fitting the data to a sigmoidal dose-response equation.

In Vivo Behavioral Assays for Anxiolytic Activity

The EPM is a widely used behavioral model to assess the anxiolytic effects of drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Logical Relationship Diagram:

Caption: Logic of the Elevated Plus-Maze Test.

Detailed Methodology:

-

Apparatus: The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.

-

Procedure: Administer this compound or a vehicle control to the animals (e.g., mice or rats) at various doses. After a specified pre-treatment time, place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

This test is also based on the innate aversion of rodents to brightly illuminated areas and their natural exploratory behavior.

Logical Relationship Diagram:

References

- 1. Diazepam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Desmethylmedazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmedazepam, also known as delorazepam or chlordesmethyldiazepam, is a long-acting benzodiazepine and an active metabolite of several other benzodiazepines. Accurate and robust analytical methods are crucial for its quantification in various matrices during pre-clinical and clinical drug development, as well as in forensic and clinical toxicology. These application notes provide detailed protocols for the analysis of this compound in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a widely accepted and sensitive technique.

Analytical Method: HPLC-MS/MS for Quantification in Human Plasma

This method is intended for the quantitative determination of this compound in human plasma. The protocol includes sample preparation by protein precipitation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.

-

Reagents and Materials:

-

Human plasma (blank, and samples)

-

This compound certified reference standard

-

Internal Standard (IS) solution (e.g., Diazepam-d5)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex mix the samples for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and inject into the HPLC-MS/MS system.

-

2. Chromatographic Conditions

-

Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is suitable.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from endogenous interferences. An example gradient is provided in the table below.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for this compound and the internal standard. Specific transitions should be optimized for the instrument in use.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC-MS/MS method for this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| Chromatography | |

| Column | C18, 50 x 2.1 mm, 2.7 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| MRM Transition (this compound) | To be determined empirically |

| MRM Transition (Internal Standard) | To be determined empirically |

| Dwell Time | 100 ms |

Table 2: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | Dependent on application | 0.5 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

Table 3: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 3.0 | 10 | 90 |

| 4.0 | 10 | 90 |

| 4.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.

Caption: Experimental workflow for this compound analysis.

Mechanism of Action: Benzodiazepine Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by modulating the activity of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Caption: Benzodiazepine action on the GABAa receptor.

Quantification of Desmethylmedazepam in Plasma by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylmedazepam, an active metabolite of the benzodiazepine medazepam, plays a crucial role in pharmacokinetic and toxicological studies. Accurate and sensitive quantification of this compound in plasma is essential for understanding its pharmacological profile and for clinical and forensic applications. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable determination of this compound in plasma samples. The described protocol offers high selectivity, sensitivity, and throughput, making it suitable for regulated bioanalysis.

Experimental Protocols

This section details the complete workflow for the quantification of this compound in plasma, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective method for extracting this compound from the complex plasma matrix.

Materials:

-

Human plasma (collected with sodium heparin or EDTA)

-

This compound and internal standard (IS) stock solutions (e.g., Diazepam-d5)

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 methanol:water)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 1 mL of MTBE.

-

Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |

Mass Spectrometry (MS)

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 271.1 | 140.1 | 25 |

| Diazepam-d5 (IS) | 290.2 | 198.1 | 28 |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in plasma. This data is representative of what can be achieved with a properly validated assay. A similar method for chlordesmethyldiazepam, a related compound, demonstrated a linear range of 0.5-50 ng/mL.[1][2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.5 - 100 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 0.5 | < 15% | < 15% | ± 20% |

| Low QC | 1.5 | < 10% | < 10% | ± 15% |

| Mid QC | 15 | < 10% | < 10% | ± 15% |

| High QC | 80 | < 10% | < 10% | ± 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 85 - 95% | < 15% |

| Diazepam-d5 (IS) | 88 - 98% | < 15% |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of the analytical process.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Desmethylmedazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Desmethylmedazepam (also known as Nordiazepam) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant metabolite of several benzodiazepines, including diazepam, and its detection and quantification are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies during drug development. The following protocol outlines a robust method encompassing sample preparation, derivatization, GC-MS instrument parameters, and data analysis.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of benzodiazepines like this compound, GC-MS offers high sensitivity and specificity. Due to the polar nature of some benzodiazepines and their metabolites, derivatization is often employed to improve their thermal stability and chromatographic behavior. This protocol details a widely applicable method for the analysis of this compound, adaptable to various laboratory settings.

Experimental Protocols

Sample Preparation

The extraction of this compound from biological matrices such as plasma, serum, or urine is a critical step to remove interfering substances. Solid-Phase Extraction (SPE) is a commonly used and efficient technique for this purpose.

Materials:

-

Biological sample (e.g., 1 mL of plasma, serum, or hydrolyzed urine)

-

Internal Standard (e.g., Diazepam-d5)

-

Phosphate buffer (pH 6.0)

-

Mixed-mode solid-phase extraction (SPE) columns

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Hexane

-

Ethyl acetate

Procedure:

-

Sample Pre-treatment:

-

For urine samples, enzymatic hydrolysis is necessary to cleave conjugated metabolites. To 1 mL of urine, add a solution of β-glucuronidase and incubate at an elevated temperature (e.g., 56°C for 1 hour) to ensure complete hydrolysis.[1][2]

-

For plasma or serum, deproteinization may be performed by adding a precipitating agent like acetonitrile or methanol.

-

-

Extraction:

-

To the pre-treated sample, add the internal standard.

-

Condition the SPE column with methanol followed by the phosphate buffer.

-

Load the sample onto the SPE column.

-

Wash the column sequentially with the phosphate buffer, a mild organic solvent (e.g., 10% methanol in water), and hexane to remove interferences.

-

Dry the column thoroughly under a stream of nitrogen.

-

Elute the analyte and internal standard with a mixture of ethyl acetate and ammonium hydroxide (e.g., 98:2 v/v).

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

The dried extract is now ready for derivatization.

-

Derivatization

To enhance the volatility and thermal stability of this compound, a silylation reaction is performed.

Materials:

-

Dried sample extract

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

-

Ethyl acetate

Procedure:

-

Reconstitute the dried extract in a small volume of ethyl acetate.

-

Add the MTBSTFA reagent.

-

Cap the vial tightly and heat at 70°C for 20-30 minutes to ensure complete derivatization.[3]

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 270°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Scan Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for confirmation (m/z 50-550) |

Quantitative Data

The following table summarizes the key quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and should be confirmed experimentally. The characteristic m/z ions are based on the predicted mass spectrum of the underivatized compound and will shift for the derivatized form. The limits of detection (LOD) and quantification (LOQ) are typical values reported for benzodiazepines using similar methods.

| Analyte | Estimated Retention Time (min) | Characteristic m/z Ions (Underivatized) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) |

| This compound | 10 - 12 | 270, 242, 241, 214, 165 | 0.5 - 5 | 1 - 10 |

Experimental Workflow Diagram

Caption: Workflow for this compound analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the analytical steps.

Caption: Logical steps of the analytical method.

References

- 1. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dea.gov [dea.gov]

Application Notes: Analysis of Desmethylmedazepam by High-Performance Liquid Chromatography (HPLC)

Introduction

Desmethylmedazepam, also known as nordiazepam, is a long-acting metabolite of several benzodiazepine drugs, including diazepam, chlordiazepoxide, and medazepam. Its extended half-life makes it a key analyte in clinical and forensic toxicology to monitor the use and abuse of its parent compounds. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible analytical technique for the quantitative determination of this compound in biological matrices. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC-UV.

Principle of the Method

The method is based on the separation of this compound from endogenous components in a biological sample using reversed-phase HPLC. The sample is first subjected to a preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte and remove interfering substances. The extracted sample is then injected into an HPLC system. Separation is achieved on a C18 analytical column with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance, typically between 230 and 240 nm. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

-

Human plasma sample

-

Internal Standard (IS) solution (e.g., Diazepam-d5)

-

pH 9.0 buffer (e.g., carbonate-bicarbonate buffer)

-

Extraction solvent: a mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v)

-

Reconstitution solvent: Mobile phase or a mixture of methanol and water

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 1 mL of the plasma sample into a clean glass centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Add 1 mL of pH 9.0 buffer and vortex for 30 seconds.

-

Add 5 mL of the extraction solvent.

-

Vortex vigorously for 5-10 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the reconstitution solvent.

-

Vortex for 1 minute to dissolve the residue.

-

The sample is now ready for injection into the HPLC system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) from Urine

This protocol is suitable for the extraction of this compound from urine samples.

Materials:

-

Urine sample

-

Internal Standard (IS) solution

-

β-glucuronidase (for hydrolysis of conjugated metabolites, if required)

-

Phosphate buffer (pH 6.8)

-

SPE cartridges (e.g., C18 or mixed-mode)

-

Methanol (for conditioning)

-

Deionized water (for equilibration and washing)

-

Elution solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol)

-

Vortex mixer

-

Centrifuge (optional)

-

Nitrogen evaporator

Procedure:

-

Adjust the pH of a 2 mL urine sample to approximately 6.8 with phosphate buffer.

-

If analyzing for total this compound (including conjugated forms), add β-glucuronidase and incubate according to the enzyme manufacturer's instructions.

-

Add the internal standard to the sample.

-

Condition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

-

Load the sample: Apply the pre-treated urine sample to the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate.

-

Wash the cartridge: Wash the cartridge with 3 mL of deionized water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) may be performed to remove further impurities.

-

Dry the cartridge: Dry the cartridge under vacuum or by passing air through it for 5-10 minutes to remove any remaining water.

-

Elute the analyte: Elute the this compound and internal standard with 2 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

The sample is now ready for injection into the HPLC system.

Protocol 3: HPLC Analysis

This protocol outlines the chromatographic conditions for the analysis of this compound.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate (pH 9) (45:55, v/v) | Methanol : Water (70:30, v/v)[1] |